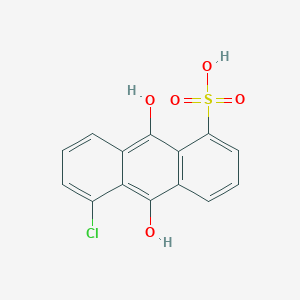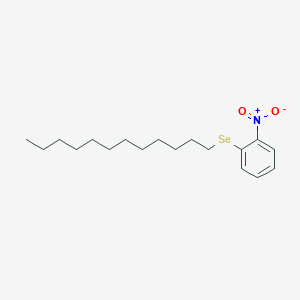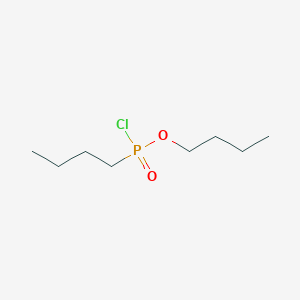![molecular formula C15H36NPSi B14628235 Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane CAS No. 53561-54-9](/img/structure/B14628235.png)
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphane group bonded to three 2-methylpropyl groups and one trimethylsilyl-imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane typically involves the reaction of a phosphane precursor with 2-methylpropyl and trimethylsilyl-imino reagents. One common method involves the use of trimethylchlorosilane and a suitable phosphane precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphane oxides.
Reduction: It can be reduced to form phosphane derivatives with lower oxidation states.
Substitution: The trimethylsilyl-imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include phosphane oxides, reduced phosphane derivatives, and substituted phosphane compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of biological systems involving phosphorus-containing compounds.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane involves its interaction with molecular targets through its phosphane and trimethylsilyl-imino groups. These interactions can lead to the formation of stable complexes with metals and other substrates, facilitating various chemical transformations. The pathways involved include coordination to metal centers and participation in redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(trimethylsilyl)phosphine: Similar in structure but with trimethylsilyl groups instead of 2-methylpropyl groups.
Tris(2,4,6-trimethoxyphenyl)phosphine: Contains trimethoxyphenyl groups instead of 2-methylpropyl groups.
Tris(2-(trimethylsilyl)phenyl)phosphine: Features trimethylsilyl-phenyl groups.
Uniqueness
Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane is unique due to the combination of 2-methylpropyl and trimethylsilyl-imino groups, which impart distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
53561-54-9 |
|---|---|
Formule moléculaire |
C15H36NPSi |
Poids moléculaire |
289.51 g/mol |
Nom IUPAC |
tris(2-methylpropyl)-trimethylsilylimino-λ5-phosphane |
InChI |
InChI=1S/C15H36NPSi/c1-13(2)10-17(11-14(3)4,12-15(5)6)16-18(7,8)9/h13-15H,10-12H2,1-9H3 |
Clé InChI |
UOKUAZJCRIBWJX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CP(=N[Si](C)(C)C)(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
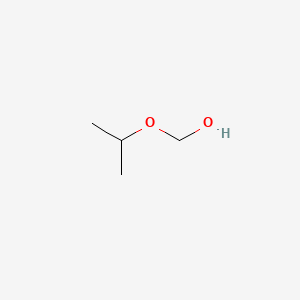
![6-Chloro-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14628181.png)
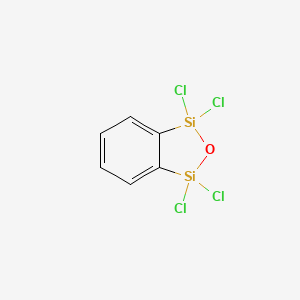
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)
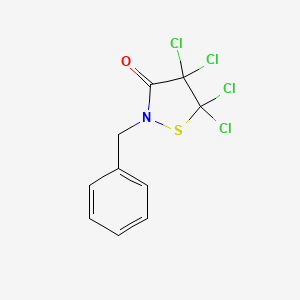
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)

